molecular formula C28H30N2O4 B12494044 Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate

Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12494044
M. Wt: 458.5 g/mol
InChI Key: BFWFCWALTRKZRT-UHFFFAOYSA-N
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Description

Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoate ester, the introduction of the morpholine ring, and the attachment of the diphenylacetyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst or a specific solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while substitution reactions may produce a variety of substituted benzoates.

Scientific Research Applications

Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Propyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate can be compared with other similar compounds, such as:

    Propyl 5-amino-2-morpholin-4-ylbenzoate: This compound lacks the diphenylacetyl group, which may affect its biological activity and chemical properties.

    Diphenylacetyl derivatives: These compounds share the diphenylacetyl group but may have different functional groups attached, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

propyl 5-[(2,2-diphenylacetyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C28H30N2O4/c1-2-17-34-28(32)24-20-23(13-14-25(24)30-15-18-33-19-16-30)29-27(31)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,20,26H,2,15-19H2,1H3,(H,29,31)

InChI Key

BFWFCWALTRKZRT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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